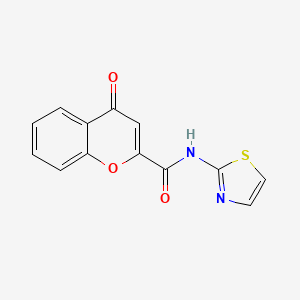
4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromones and thiazole-based compounds have been extensively studied for their biological activities. Chromones, specifically 4H-benzopyran-4-ones, are heterocycles known for their interesting biological properties. Thiazoles have a long history of use in therapeutics, including applications as antimicrobial, antiviral, and antifungal agents. Recently, they have gained attention for their potential as potent and selective ligands for adenosine receptors. The compound 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide represents a hybrid structure combining chromone and thiazole moieties, designed to target human adenosine receptors .
Synthesis Analysis
The synthesis of these chromone–thiazole hybrids involves starting from chromone-2-carboxylic acid and employing two different amidation methods. The researchers explored both conventional heating and microwave irradiation to optimize reaction conditions. These methods provide flexibility in the synthesis process, potentially leading to a variety of derivatives with diverse biological activities .
Molecular Structure Analysis
The molecular structure and geometry of the synthesized compounds were confirmed using NMR and MS spectroscopy, along with X-ray crystallography. These techniques provided detailed information about the molecular conformation, which is crucial for understanding how these compounds interact with their target adenosine receptors .
Chemical Reactions Analysis
While the specific chemical reactions involved in the synthesis are not detailed in the abstract, the mention of amidation methods suggests the formation of an amide bond between the chromone carboxylic acid and the thiazole amine. The use of different synthetic approaches indicates that the researchers were investigating the impact of reaction conditions on the efficiency and outcome of the chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly discussed in the abstract provided. However, the characterization techniques mentioned, such as NMR and MS spectroscopy, are typically used to deduce properties like purity, molecular weight, and structural integrity. X-ray crystallography would provide insights into the crystal structure, which can relate to the compound's stability and solubility .
In a related study, a series of coumarin-based benzothiazole derivatives were synthesized and evaluated for their antioxidant and antibacterial potential. These compounds were characterized using infrared spectroscopy and 1H-nuclear magnetic resonance spectra. The in vitro antioxidant activity was assessed using DPPH and H2O2 radical scavenging assays, while antibacterial potential was evaluated against various bacterial strains. Among the synthesized derivatives, specific compounds demonstrated promising antioxidant and antibacterial activities, suggesting their potential as lead molecules for further investigation .
科学的研究の応用
Antimicrobial Activity
4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide derivatives have been studied for their antimicrobial properties. For instance, Raval, Naik, and Desai (2012) synthesized derivatives of this compound and found significant antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012). Similarly, Mostafa, El-Salam, and Alothman (2013) synthesized 3-Methyl-2-pyrazolin-5-one derivatives of this compound, observing notable antimicrobial activity (Mostafa, El-Salam, & Alothman, 2013).
Adenosine Receptor Ligands
Cagide, Borges, Gomes, and Low (2015) researched the potential of chromone–thiazole hybrids, including 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamides, as ligands for human adenosine receptors. These compounds are relevant due to their interesting biological activities and potential therapeutic applications (Cagide, Borges, Gomes, & Low, 2015).
Crystallography and Structural Analysis
The structural properties of 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide have been a subject of research as well. Reis, Gaspar, Borges, Gomes, and Low (2013) studied the crystal structures of these compounds, offering insights into their molecular geometry and conformation, which are crucial for understanding ligand-receptor binding (Reis et al., 2013).
Chemosensors for Anions
Wang, Liu, Guan, Cao, Chen, Shan, Wu, and Xu (2015) developed coumarin benzothiazole derivatives, including this compound, as chemosensors for cyanide anions. These compounds show significant changes in color and fluorescence upon interaction with cyanide, making them useful for detection purposes (Wang et al., 2015).
Synthesis Techniques
Various synthesis techniques for these compounds have been explored. Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation for rapid synthesis, highlighting the efficiency and potential of such methods in creating these derivatives (Gomha & Khalil, 2012).
作用機序
Mode of Action
The exact mode of action of 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide is currently unknown. It is synthesized from the reaction of 4-aryl-2-hydroxy-4-oxo-n-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Result of Action
The synthesized compounds were tested for analgesic, anti-inflammatory, and antimicrobial activities .
特性
IUPAC Name |
4-oxo-N-(1,3-thiazol-2-yl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-9-7-11(12(17)15-13-14-5-6-19-13)18-10-4-2-1-3-8(9)10/h1-7H,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWKRAGSHKMURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3005358.png)
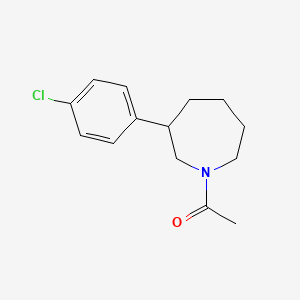
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B3005360.png)
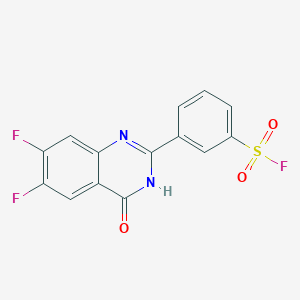
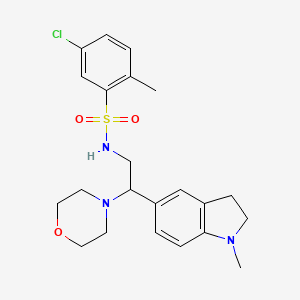
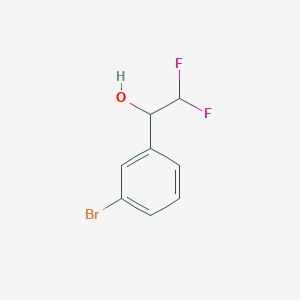
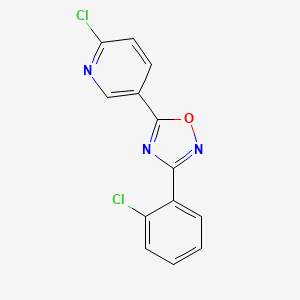
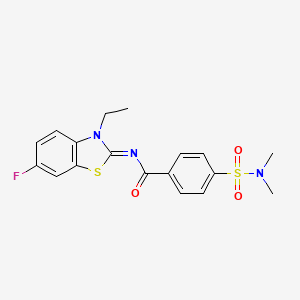
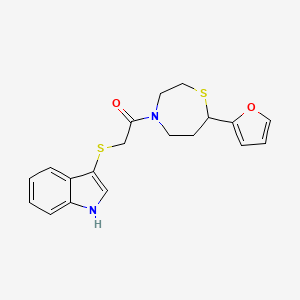

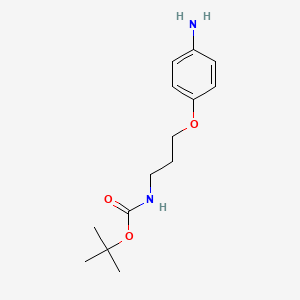


![2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)